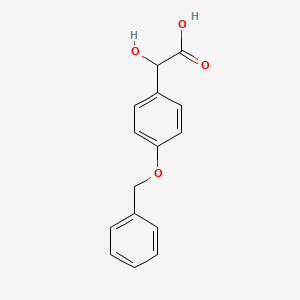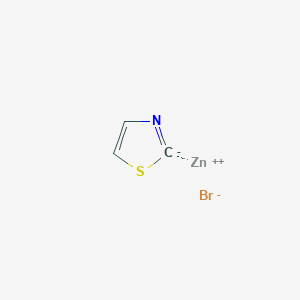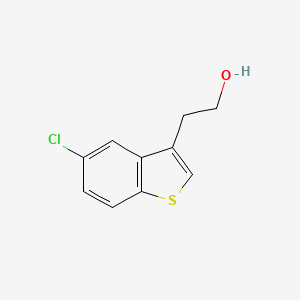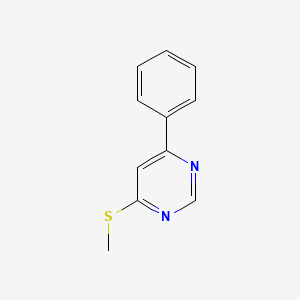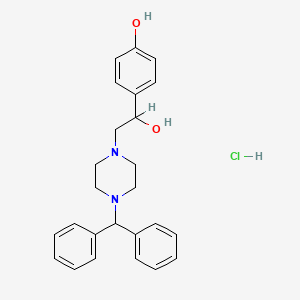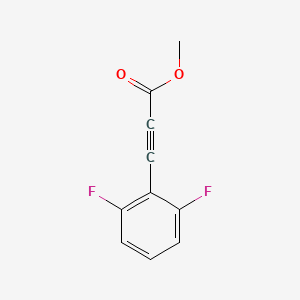
methyl 3-(2,6-difluorophenyl)prop-2-ynoate
描述
methyl 3-(2,6-difluorophenyl)prop-2-ynoate is an organic compound characterized by the presence of a difluorophenyl group attached to a propynoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-difluorophenyl)prop-2-ynoate typically involves the reaction of 2,6-difluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
methyl 3-(2,6-difluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学研究应用
methyl 3-(2,6-difluorophenyl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory or anticancer properties.
Industry: The compound is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of methyl 3-(2,6-difluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound shares the difluorophenyl group but differs in its overall structure and reactivity.
N-((2-aminopyrimidin-5-yl)methyl)-5-(2,6-difluorophenyl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-amine: Another compound with a difluorophenyl group, used in different applications.
Uniqueness
methyl 3-(2,6-difluorophenyl)prop-2-ynoate is unique due to its propynoate moiety, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H6F2O2 |
|---|---|
分子量 |
196.15 g/mol |
IUPAC 名称 |
methyl 3-(2,6-difluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6F2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-4H,1H3 |
InChI 键 |
UIYSBNVTKYRJDW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C#CC1=C(C=CC=C1F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
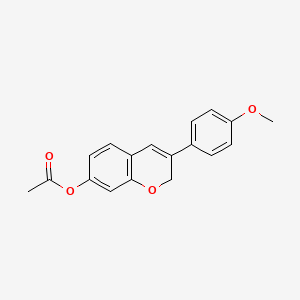
![5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8736473.png)
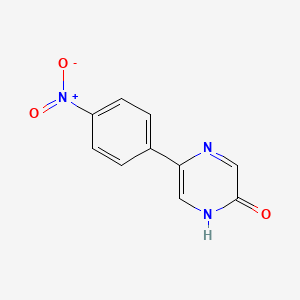
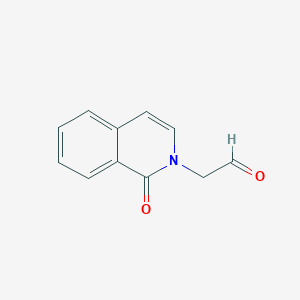

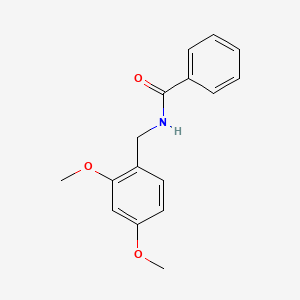
![(2S)-1-Methyl-2-[2-(methylsulfanyl)ethyl]piperazine](/img/structure/B8736502.png)
